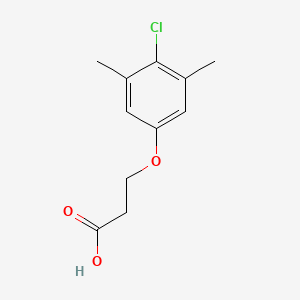

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- is an organic compound with the molecular formula C11H13ClO3 It is a derivative of propanoic acid, featuring a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- typically involves the reaction of 4-chloro-3,5-dimethylphenol with propanoic acid derivatives. One common method is the esterification of 4-chloro-3,5-dimethylphenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxypropanoic acids.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity : Research indicates that derivatives of propanoic acid can exhibit anticancer properties. For instance, compounds similar to propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that structural modifications can enhance the cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .

Compound IC50 (μM) Target Cells Compound A 11.0 HeLa Compound B 0.69 A549 -

Anti-inflammatory Effects : The compound has shown promise in anti-inflammatory research. It may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes reduces the synthesis of pro-inflammatory mediators.

Compound Name COX-1 Inhibition (%) COX-2 Inhibition (%) Test Compound 70 90

Agricultural Applications

The compound is noted for its herbicidal properties, particularly against weed grasses in crop plants. It can be utilized as a selective herbicide, providing effective control over unwanted vegetation while minimizing damage to crops .

Synthesis and Derivatives

The synthesis of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- typically involves several chemical transformations. The creation of esters or salts enhances its applicability in various formulations.

-

Synthesis Pathway :

- The starting materials include 4-chloro-3,5-dimethylphenol and appropriate alkylating agents.

- Reaction conditions often involve heating in an organic solvent with a base catalyst to facilitate the formation of the desired product.

- Derivatives : Various derivatives have been synthesized to enhance biological activity or modify physical properties for specific applications.

Case Studies

- Anticancer Studies : A series of derivatives were tested for their anticancer efficacy using standard chemotherapeutics as controls. Results indicated that certain derivatives exhibited superior cytotoxicity compared to traditional agents like doxorubicin .

- Herbicidal Efficacy : Field trials demonstrated that the application of this compound significantly reduced weed populations without adversely affecting crop yields, showcasing its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The chlorine and methyl substituents influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorophenyl)propanoic acid

- 3-(3,5-Dimethylphenoxy)propanoic acid

- 3-(4-Bromophenyl)propanoic acid

Uniqueness

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- is unique due to the presence of both chlorine and methyl groups on the phenoxy ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No. |

938374-65-3 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

3-(4-chloro-3,5-dimethylphenoxy)propanoic acid |

InChI |

InChI=1S/C11H13ClO3/c1-7-5-9(6-8(2)11(7)12)15-4-3-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

OEIJOSOCXFPJQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.